Cas no 885964-02-3 ([1,1'-Biphenyl]-3-methanol,3',5'-dimethyl-)
![[1,1'-Biphenyl]-3-methanol,3',5'-dimethyl- structure](https://www.kuujia.com/scimg/cas/885964-02-3x500.png)
[1,1'-Biphenyl]-3-methanol,3',5'-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-3-methanol,3',5'-dimethyl-
- [3-(3,5-dimethylphenyl)phenyl]methanol
- 3-(3,5-DIMETHYLPHENYL)BENZYL ALCOHOL
- [1,1'-Biphenyl]-3-methanol,3',5'-dimethyl
- (3',5'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol
- A1-30487
- {3',5'-DIMETHYL-[1,1'-BIPHENYL]-3-YL}METHANOL
- DTXSID20654448
- (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)methanol
- 885964-02-3
-
- MDL: MFCD06858717
- Inchi: InChI=1S/C15H16O/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16/h3-9,16H,10H2,1-2H3
- InChI Key: UIDIQLBXJKMKTK-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC(=C1)C2=CC=CC(=C2)CO)C
Computed Properties
- Exact Mass: 212.12000
- Monoisotopic Mass: 212.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nothing
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 3.46270
[1,1'-Biphenyl]-3-methanol,3',5'-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AD87417-5g |
(3',5'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol |
885964-02-3 | 95% | 5g |
$1203.00 | 2024-04-19 | |
A2B Chem LLC | AD87417-1g |
(3',5'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol |
885964-02-3 | 1g |
$292.00 | 2023-12-29 |
[1,1'-Biphenyl]-3-methanol,3',5'-dimethyl- Related Literature
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
Additional information on [1,1'-Biphenyl]-3-methanol,3',5'-dimethyl-
Introduction to [1,1'-Biphenyl]-3-methanol, 3',5'-dimethyl- (CAS No. 885964-02-3)
[1,1'-Biphenyl]-3-methanol, 3',5'-dimethyl- (CAS No. 885964-02-3) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of biphenyl derivatives, which are characterized by the presence of two phenyl rings connected by a single bond. The methanol group and the dimethyl substitutions on the phenyl rings contribute to its distinct chemical and biological characteristics.
The molecular formula of [1,1'-Biphenyl]-3-methanol, 3',5'-dimethyl- is C16H18O, with a molecular weight of approximately 226.31 g/mol. Its chemical structure consists of a central biphenyl core with a hydroxymethyl group attached to one of the phenyl rings and two methyl groups on the other phenyl ring. This arrangement imparts specific physical and chemical properties that make it an interesting candidate for various applications in research and development.
In recent years, there has been a growing interest in the study of biphenyl derivatives due to their potential therapeutic applications. Research has shown that compounds with similar structures have exhibited promising biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain biphenyl derivatives with hydroxymethyl groups demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
[1,1'-Biphenyl]-3-methanol, 3',5'-dimethyl- has also been investigated for its potential as a lead compound in drug discovery. Its unique structure allows for the introduction of various functional groups through chemical modifications, which can enhance its biological activity and selectivity. A notable example is a study conducted by researchers at the University of California, where they synthesized several analogs of [1,1'-Biphenyl]-3-methanol, 3',5'-dimethyl- and evaluated their cytotoxic effects on cancer cell lines. The results indicated that some of these analogs exhibited potent anti-cancer activity against breast and lung cancer cells.
The synthesis of [1,1'-Biphenyl]-3-methanol, 3',5'-dimethyl- typically involves multi-step processes that include coupling reactions and functional group transformations. One common synthetic route involves the Suzuki coupling reaction between two aryl halides followed by reduction and functionalization steps to introduce the methanol and methyl groups. The efficiency and yield of these reactions can be optimized using modern synthetic techniques and catalysts.
In addition to its potential therapeutic applications, [1,1'-Biphenyl]-3-methanol, 3',5'-dimethyl- is also used as an intermediate in the synthesis of other complex molecules. Its versatility as a building block makes it valuable in organic synthesis laboratories for developing new materials and pharmaceuticals. For instance, it can be used as a starting material for the synthesis of liquid crystals or as a precursor for the preparation of more complex biphenyl derivatives with enhanced functional properties.
The physical properties of [1,1'-Biphenyl]-3-methanol, 3',5'-dimethyl-, such as its solubility in organic solvents and its melting point (approximately 70-72°C), make it suitable for various experimental conditions. These properties are crucial for optimizing its use in both laboratory-scale experiments and industrial processes.
In conclusion, [1,1'-Biphenyl]-3-methanol, 3',5'-dimethyl- (CAS No. 885964-02-3) is a promising compound with a wide range of potential applications in medicinal chemistry and organic synthesis. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing our understanding of biphenyl derivatives and their therapeutic potential.
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